molecular formula C8H15N7O2S3 B12948340 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide

Cat. No.: B12948340
M. Wt: 340.4 g/mol
InChI Key: XUFQPHANEAPEMJ-LQAOFMTQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Famotidine-13C3 involves the incorporation of carbon-13 into the famotidine molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of famotidine. The reaction conditions typically involve standard organic synthesis techniques such as condensation, sulfonation, and thiazole ring formation .

Industrial Production Methods

Industrial production of Famotidine-13C3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the labeled precursors and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the incorporation of carbon-13 and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Famotidine-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of famotidine, as well as substituted derivatives that can be used for further research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Famotidine-13C3 is unique due to its carbon-13 labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis of the compound’s behavior in biological systems .

Properties

Molecular Formula

C8H15N7O2S3

Molecular Weight

340.4 g/mol

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1+1,2+1,6+1

InChI Key

XUFQPHANEAPEMJ-LQAOFMTQSA-N

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CS[13CH2][13CH2]/[13C](=N/S(=O)(=O)N)/N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N

Origin of Product

United States

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